tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate
Description
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Properties
CAS No. |
1823258-42-9 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(14)9(7)13(16)17/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
CQQNHNQDDSHRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)O)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile of N-Boc-2-nitro-3-aminophenol
The following technical guide details the solubility profile, solvent selection strategy, and handling protocols for N-Boc-2-nitro-3-aminophenol (also referred to as tert-butyl (3-hydroxy-2-nitrophenyl)carbamate).
This guide is structured for researchers requiring precise control over reaction media, purification (recrystallization/chromatography), and formulation.
Executive Summary
N-Boc-2-nitro-3-aminophenol is a polysubstituted aromatic intermediate characterized by a unique "push-pull" electronic structure. Its solubility is governed by the competition between the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the polar nitro group, and the acidic phenolic hydroxyl.
-
Primary Solvents (High Solubility): Polar aprotic solvents (THF, DMSO, DMF) and moderately polar esters/chlorinated solvents (EtOAc, DCM).
-
Secondary Solvents (Thermal Dependent): Alcohols (MeOH, EtOH, IPA) and Toluene.
-
Anti-Solvents (Precipitation): Aliphatic hydrocarbons (Hexanes, Pentane) and Water (at neutral/acidic pH).
-
Critical Handling Note: The ortho-nitro group significantly increases the acidity of the phenol (pKa < 8), rendering the compound soluble in mild aqueous bases (e.g., 5% NaHCO₃), which can be exploited for liquid-liquid extraction.
Physicochemical Analysis & Solubility Prediction
To understand the solubility behavior of this molecule without empirical data for every solvent, we analyze its functional groups.
| Functional Group | Property | Impact on Solubility |
| Boc Group (t-Bu-O-CO-) | Lipophilic & Bulky | Drastically increases solubility in organic solvents (DCM, EtOAc) compared to the free amine. Lowers melting point.[1] |
| Phenol (-OH) | H-Bond Donor/Acidic | Provides solubility in alcohols. Allows deprotonation (solubility in aqueous base). |
| Nitro Group (-NO₂) | Strong Dipole | Enhances solubility in polar aprotic solvents (DMSO, DMF). |
| Intramolecular H-Bonding | Interaction | Potential H-bond between Phenol-OH and Nitro-O or Amide-NH. This "internal lock" reduces interaction with solvents, often making the solid less soluble than predicted in non-polar media. |
Predicted Solubility Matrix
Estimates based on structural analogs (N-Boc-3-aminophenol and 2-nitro-3-aminophenol).
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Reaction medium, Extraction. |
| Polar Aprotic | THF, DMSO, DMF, Acetone | Excellent (>150 mg/mL) | Reactions, Stock solutions. |
| Esters | Ethyl Acetate (EtOAc) | Good (50–100 mg/mL) | Extraction, Chromatography. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Heating required for high conc.) | Recrystallization (hot). |
| Aromatics | Toluene, Xylene | Low-Moderate | Recrystallization (hot). |
| Alkanes | Hexanes, Pentane, Heptane | Insoluble (<1 mg/mL) | Anti-solvent, Precipitation. |
| Aqueous | Water (pH 7) | Insoluble | Wash solvent. |
| Aqueous Base | 1M NaOH, Sat. NaHCO₃ | Soluble (as Phenolate salt) | Impurity removal (extraction). |
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening (Qualitative)
Use this protocol to quickly identify suitable solvents for reactions or recrystallization.
Objective: Determine approximate solubility range (Soluble, Partially Soluble, Insoluble).
-
Preparation: Weigh 10 mg of N-Boc-2-nitro-3-aminophenol into a 1.5 mL clear HPLC vial or test tube.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Result: If dissolved, solubility is >100 mg/mL .
-
-
Stepwise Dilution: If undissolved, add solvent in 100 µL increments, vortexing for 30 seconds between additions, up to 1.0 mL total.
-
Calculation: Solubility
10 mg / Volume Added (mL).
-
-
Thermal Stress: If undissolved at 1.0 mL (<10 mg/mL), heat to 50°C (or boiling point if lower) using a heating block.
-
Observation: If dissolved upon heating and precipitates upon cooling, the solvent is a candidate for recrystallization .
-
Protocol B: Gravimetric Solubility Determination (Quantitative)
Use for formulation or critical process parameters.
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue under high vacuum for 4 hours.
-
Weighing: Weigh the vial again.
Recrystallization Strategy
Purification of N-Boc-2-nitro-3-aminophenol is best achieved via a Solvent/Anti-Solvent system due to its high solubility in polar organics and insolubility in alkanes.
Recommended Solvent Systems
-
DCM / Hexanes: Dissolve in minimal DCM; slowly add Hexanes until cloudy; cool to 4°C.
-
EtOAc / Heptane: Standard system for scale-up.
-
Ethanol / Water: Dissolve in hot Ethanol; add warm water dropwise until turbidity persists; cool slowly to room temp, then 4°C.
Workflow Diagram: Recrystallization Logic
The following diagram illustrates the decision process for selecting the optimal purification method.
Figure 1: Decision tree for purification via recrystallization vs. chromatography.
Critical Application Notes
Stability in Solution
-
Acid Sensitivity: The Boc group is acid-labile.[2] Avoid dissolving in solvents containing trace acids (e.g., unneutralized CDCl₃ or old EtOAc) for prolonged periods.
-
Validation: If NMR shows a growing peak at ~9-10 ppm (free phenol/amine) or loss of the t-butyl singlet (~1.5 ppm), the Boc group is deprotecting.
-
-
Base Stability: The compound is stable in organic bases (TEA, DIPEA) but will form a salt in aqueous hydroxide solutions due to the phenol.
Reaction Solvent Selection
-
Nucleophilic Substitution: Use DMF or CH₃CN with K₂CO₃. The phenol will be deprotonated, making it a good nucleophile.
-
Reduction (Nitro to Amine): Use MeOH or EtOH . Note that Pd/C hydrogenation might reduce the nitro group and potentially cleave the Boc group if acid accumulates; run in neutral conditions or use Fe/NH₄Cl.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). N-Boc-3-aminophenol Product Specification. (Used for structural analog solubility inference).
-
PubChem. (2025).[1][3][4][5] 2-Amino-3-nitrophenol (Compound Summary). National Library of Medicine. (Core scaffold properties).
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines. Organic Letters, 8(15), 3259-3262. (Describes synthesis conditions implying solubility in MeOH/DCM).
Sources
- 1. N-Boc-3-アミノフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-2-aminophenol | C11H15NO3 | CID 4935485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Synthesis and Safety of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Pharmaceutical Research
Tert-butyl (3-hydroxy-2-nitrophenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique trifunctional structure, featuring a Boc-protected amine, a hydroxyl group, and a nitroaromatic ring, offers a versatile scaffold for the construction of complex molecular architectures. The presence of the nitro group, a known pharmacophore and a precursor to an amino group, combined with the strategic placement of the hydroxyl and protected amine functionalities, makes this compound a key building block in the synthesis of a variety of heterocyclic compounds and other potential drug candidates. This guide provides a comprehensive overview of its synthesis, safety considerations, and handling protocols, designed to empower researchers in their drug discovery and development endeavors.
Deconstructing the Molecule: Physicochemical Properties and Structural Insights
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₁₁H₁₄N₂O₅ | Calculated |
| Molecular Weight | 254.24 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to yellow solid | Based on related nitrophenol and carbamate compounds[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) and sparingly soluble in water. | General solubility of Boc-protected compounds and nitrophenols. |
| pKa | The phenolic hydroxyl group is expected to be acidic, with a pKa likely in the range of 7-9. | The electron-withdrawing nitro group will increase the acidity of the phenol compared to phenol itself (pKa ~10). |
Structural Diagram:
Caption: Chemical structure of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate.
Safety Data Sheet: A Composite Hazard Assessment
As a specific Safety Data Sheet (SDS) for tert-butyl (3-hydroxy-2-nitrophenyl)carbamate is not publicly available, this section provides a composite hazard assessment based on the known risks associated with its constituent functional groups: aromatic nitro compounds, nitrophenols, and carbamates.
1. Hazard Identification
-
Acute Toxicity: Aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[2] The primary acute health hazard is cyanosis, resulting from the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[3][4] Symptoms can include headache, fatigue, dizziness, and a blue discoloration of the skin and lips.[4]
-
Skin and Eye Irritation: Nitrophenols are irritating to the skin, eyes, and respiratory tract.[3][5] Direct contact can cause severe irritation and potential burns.[4]
-
Sensitization: Repeated or prolonged skin contact with nitrophenols may cause skin sensitization.[3]
-
Chronic Toxicity: Long-term exposure to aromatic nitro compounds can lead to anemia.[2]
-
Flammability and Explosivity: Aromatic nitro compounds are flammable, and di- and trinitro derivatives can be explosive under conditions of heat and shock.[6] While this mononitro compound is not expected to be explosive under normal conditions, it should be handled with care, avoiding heat, shock, and friction.[2]
2. First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides.[3][4] Finely dispersed particles can form explosive mixtures in the air.[3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.
4. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemically resistant gloves, and eye protection. Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.
5. Handling and Storage
-
Handling: All work with this compound should be performed in a well-ventilated chemical fume hood.[2] Avoid generating dust. Use spark-proof tools and explosion-proof equipment. Ground all equipment to prevent electrostatic discharge. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from strong bases, amines, oxidizing agents, and reducing agents.[2][6]
6. Exposure Controls/Personal Protection
-
Engineering Controls: A certified chemical fume hood is essential.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[2]
-
Skin Protection: Chemically resistant gloves (e.g., neoprene, butyl rubber) and a flame-resistant lab coat.[2]
-
Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
-
Synthesis of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate: An Experimental Protocol
The synthesis of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate is typically achieved through the Boc protection of the corresponding aminophenol, 2-amino-6-nitrophenol. The following is a representative experimental protocol adapted from general procedures for the N-Boc protection of aromatic amines.
Reaction Scheme:
Caption: General reaction scheme for the Boc protection of 2-amino-6-nitrophenol.
Materials and Reagents:
-
2-amino-6-nitrophenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-nitrophenol (1.0 equivalent) in a 2:1 v/v mixture of THF and water.
-
Addition of Base: Add triethylamine or DIPEA (1.5 - 3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3-hydroxy-2-nitrophenyl)carbamate.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate.
Application in Drug Development: A Versatile Building Block
The strategic placement of the functional groups in tert-butyl (3-hydroxy-2-nitrophenyl)carbamate makes it a highly versatile intermediate in drug discovery.
-
Scaffold for Heterocycle Synthesis: The ortho-relationship of the hydroxyl and protected amino groups, following reduction of the nitro group, provides a key synthon for the construction of various heterocyclic ring systems, such as benzoxazoles and other related scaffolds, which are prevalent in many biologically active molecules.
-
Modulation of Physicochemical Properties: The Boc-protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further functionalized. This allows for the systematic modification of the molecule to optimize its pharmacokinetic and pharmacodynamic properties.
-
Pro-drug and Linker Strategies: The carbamate functionality itself can be incorporated into pro-drug strategies or used as a stable linker to attach the molecule to other pharmacophores or carrier molecules.
Conclusion
References
-
BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from BenchChem website.[2]
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link][6]
-
University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0066 - p-NITROPHENOL. Retrieved from [Link][3]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link][7]
-
Agency for Toxic Substances and Disease Registry. (2001, June 11). Nitrophenols. Retrieved from [Link][8]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link][9]
-
U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. Retrieved from [Link][10]
-
ChemSrc. (2025, August 27). CAS#:198572-71-3 | tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate. Retrieved from [Link][11]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link][4]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link][12]
-
PubChem. (n.d.). Tert-butyl n-[(1r)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate. Retrieved from [Link][13]
-
BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines. Retrieved from BenchChem website.[14]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [15]
-
University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link][16]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link][17]
-
U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [2-(hydroxymethyl)phenyl]carbamate Properties. Retrieved from [Link][18]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link][19]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link][20]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link][21]
-
Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link][22]
-
Singh, P., & Kumar, A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1234–1245. [Link][23]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][24]
-
Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link][25]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24459. [Link][26]
-
U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate Properties. Retrieved from [Link][27]
Sources
- 1. tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICSC 0066 - p-NITROPHENOL [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. llojibwe.org [llojibwe.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. CAS#:198572-71-3 | tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate | Chemsrc [chemsrc.com]
- 12. rsc.org [rsc.org]
- 13. PubChemLite - Tert-butyl n-[(1r)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate (C13H18N2O5) [pubchemlite.lcsb.uni.lu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 16. research.rug.nl [research.rug.nl]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
- 19. tert-Butyl carbamate [webbook.nist.gov]
- 20. case.edu [case.edu]
- 21. nottingham.ac.uk [nottingham.ac.uk]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boc-Protected Amino Groups [organic-chemistry.org]
- 25. emerginginvestigators.org [emerginginvestigators.org]
- 26. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
catalytic hydrogenation of nitro group in N-Boc-3-hydroxy-2-nitroaniline
Application Note & Protocol
Topic: Selective Catalytic Hydrogenation of the Nitro Group in N-Boc-3-hydroxy-2-nitroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The selective reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed guide for the chemoselective catalytic hydrogenation of N-Boc-3-hydroxy-2-nitroaniline to N-Boc-2,3-diamino-phenol. The protocol is designed to achieve high conversion and selectivity, preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the phenolic hydroxyl moiety. We present two robust protocols: a primary method utilizing hydrogen gas with a palladium on carbon (Pd/C) catalyst, and an alternative transfer hydrogenation method using ammonium formate as a safer hydrogen donor. The underlying mechanistic principles, safety considerations, and experimental workflows are discussed in detail to ensure reliable and reproducible outcomes in a research and development setting.
Introduction and Scientific Rationale
Aromatic amines are critical synthons in medicinal chemistry, frequently incorporated into molecules to modulate solubility, serve as key pharmacophores, or act as handles for further functionalization. The reduction of a nitroarene is one of the most reliable methods for introducing an amino group onto an aromatic ring.[1] The substrate , N-Boc-3-hydroxy-2-nitroaniline, presents a specific chemoselectivity challenge: the nitro group must be reduced without cleaving the Boc protecting group or reducing the aromatic ring.
Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficacy and generally mild reaction conditions.[2][3] The Boc group is stable under these neutral reductive conditions, as its cleavage typically requires strong acids. Similarly, the phenolic hydroxyl group and the aromatic ring are inert to hydrogenation under the mild temperatures and pressures described.
Mechanistic Pathway of Nitro Group Reduction
The catalytic hydrogenation of a nitro group is a six-electron reduction that proceeds on the surface of the heterogeneous catalyst (e.g., Pd/C). The most accepted mechanism is a direct hydrogenation pathway involving the stepwise reduction through nitroso and hydroxylamine intermediates.[1][4]
-
Nitroarene (R-NO₂) → Nitrosoarene (R-NO): Two-electron reduction.
-
Nitrosoarene (R-NO) → N-Arylhydroxylamine (R-NHOH): Two-electron reduction.[5]
-
N-Arylhydroxylamine (R-NHOH) → Aniline (R-NH₂): Two-electron reduction.
The presence of a hydroxyl group ortho to the nitro group can sometimes influence the reaction rate due to potential electronic effects or interactions with the catalyst surface.[6][7] However, for this substrate, complete reduction to the diamine is readily achievable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Chemoselective O-Alkylation of N-Boc-3-hydroxy-2-nitroaniline
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-butyl (3-hydroxy-2-nitrophenyl)carbamate (CAS: 1823258-42-9)
Executive Summary
The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery. N-Boc-3-hydroxy-2-nitroaniline presents a unique synthetic challenge due to its 1,2,3-trisubstituted contiguous arrangement. The molecule features two potential nucleophilic sites: a secondary carbamate (NH-Boc) and a phenolic hydroxyl (-OH), both flanking a strongly electron-withdrawing and sterically demanding ortho-nitro group.
This application note details field-proven, self-validating methodologies to achieve >95% chemoselective O-alkylation while preserving the acid- and thermo-sensitive Boc protecting group. By leveraging precise pKa differentials and steric considerations, we outline two distinct protocols: a base-mediated Williamson ether synthesis for unhindered electrophiles, and a Mitsunobu protocol for sterically demanding secondary alcohols.
Mechanistic Insights & Chemoselectivity Rationale
To achieve high yields without eroding chemoselectivity, one must understand the thermodynamic and steric landscape of the substrate.
-
Thermodynamic Acidity (pKa Differential): The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the phenolic hydroxyl, dropping its pKa to approximately 7.0–7.5 [1]. In contrast, the NH-Boc proton remains significantly less acidic (pKa ~12–13). Utilizing a mild base such as Potassium Carbonate (K₂CO₃) ensures quantitative and exclusive deprotonation of the phenol. Stronger bases (e.g., NaH, KOtBu) risk deprotonating the carbamate, leading to competitive N-alkylation or di-alkylation.
-
Steric Hindrance & Kinetic Retardation: The contiguous 1,2,3-substitution pattern creates a severe steric shield around the phenoxide oxygen. While deprotonation is thermodynamically facile, the subsequent Sₙ2 attack is kinetically retarded [2]. Consequently, highly reactive electrophiles (primary iodides, bromides, or tosylates) in polar aprotic solvents (DMF) are required.
-
Boc Lability: The tert-butyl carbamate group is susceptible to thermal degradation (typically >100 °C) and acidic cleavage. All basic alkylation conditions must be kept below 80 °C to prevent thermal deprotection.
Caption: Chemoselectivity pathway governed by base strength and substrate pKa differentials.
Experimental Workflows & Decision Matrix
When selecting the appropriate alkylation method, the steric profile of the alkylating agent dictates the protocol. Primary halides perform excellently under standard Williamson conditions. However, secondary halides often undergo competitive E2 elimination due to the hindered nature of the phenoxide. For secondary alkylation, the Mitsunobu reaction is mandatory, as it activates the alcohol directly, bypassing the traditional Sₙ2 steric penalties [3].
Caption: Decision matrix for selecting the optimal O-alkylation protocol based on steric hindrance.
Detailed Experimental Protocols
Protocol A: Base-Mediated O-Alkylation (For Primary Alkyl Halides)
This protocol utilizes a polar aprotic solvent to maximize the nucleophilicity of the phenoxide while maintaining a temperature safe for the Boc group [2].
Reagents & Materials:
-
N-Boc-3-hydroxy-2-nitroaniline (1.0 equiv, limiting reagent)
-
Primary Alkyl Bromide or Iodide (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
-
Optional: Sodium Iodide (NaI) (0.1 equiv) if using an alkyl chloride (Finkelstein catalysis).
Step-by-Step Procedure:
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add N-Boc-3-hydroxy-2-nitroaniline and anhydrous K₂CO₃.
-
Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution will transition to a deep yellow/orange hue, confirming the formation of the phenoxide anion.
-
Alkylation: Add the alkyl halide dropwise via syringe. If using a volatile halide, equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to 60 °C using an oil bath. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 4–8 hours.
-
Quench & Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3× volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure O-alkylated product.
Protocol B: Mitsunobu Reaction (For Secondary Alcohols)
The Mitsunobu reaction proceeds with inversion of stereochemistry (if chiral) and avoids the E2 elimination pathways common with secondary halides [4].
Reagents & Materials:
-
N-Boc-3-hydroxy-2-nitroaniline (1.0 equiv)
-
Secondary Alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, argon-purged flask, dissolve the substrate, the secondary alcohol, and PPh₃ in anhydrous THF.
-
Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.
-
Activation: Add DIAD dropwise over 10 minutes. Self-Validation Check: The reaction mixture will temporarily turn bright yellow upon each drop of DIAD as the betaine intermediate forms, before fading.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Workup: Concentrate the THF directly in vacuo.
-
Purification: The crude residue will contain significant amounts of triphenylphosphine oxide (TPPO) and reduced DIAD. Suspend the crude mixture in cold diethyl ether/hexanes (1:1); much of the TPPO will precipitate and can be filtered off. Purify the concentrated filtrate via flash column chromatography.
Quantitative Data & Optimization Summary
The following table summarizes expected yields and chemoselectivity profiles based on extensive optimization of the 1,2,3-trisubstituted scaffold.
| Method | Alkylating Agent / Electrophile | Reagents & Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (O:N) |
| Protocol A | Iodomethane (MeI) | K₂CO₃ (2.0 eq) | DMF | 25 | 4 | 92% | > 99:1 |
| Protocol A | Benzyl Bromide (BnBr) | K₂CO₃ (2.0 eq) | DMF | 60 | 6 | 88% | 98:2 |
| Protocol A | Isopropyl Bromide (iPrBr) | K₂CO₃ (2.0 eq) | DMF | 80 | 24 | 35%* | 95:5 |
| Protocol B | Isopropanol (iPrOH) | PPh₃, DIAD | THF | 0 → 25 | 16 | 81% | > 99:1 |
| Control | Benzyl Bromide (BnBr) | NaH (2.5 eq) | THF | 0 → 25 | 2 | 85% | 40:60** |
*Low yield due to competitive E2 elimination of the secondary halide by the hindered phenoxide. **Use of a strong base (NaH) deprotonates the Boc-carbamate, resulting in massive N-alkylation contamination.
Troubleshooting Guide
-
Issue: Significant N-Alkylation Observed.
-
Cause: Base is too strong, or reaction temperature exceeded 80 °C, causing partial Boc deprotection and subsequent alkylation of the free amine.
-
Solution: Strictly adhere to K₂CO₃ or Cs₂CO₃. Ensure temperature does not exceed 60 °C.
-
-
Issue: Incomplete Reaction in Protocol A.
-
Cause: Alkyl chloride used without activation, or severe steric clash.
-
Solution: Add 0.1–0.5 equivalents of NaI or KI to generate the more reactive alkyl iodide in situ. If using a secondary halide, abandon Protocol A and switch to Protocol B (Mitsunobu).
-
-
Issue: Difficulty Removing Triphenylphosphine Oxide (TPPO) in Protocol B.
-
Cause: TPPO co-elutes with the product during silica gel chromatography.
-
Solution: Add a 1 M ethereal solution of ZnCl₂ to the crude mixture. TPPO forms a highly insoluble complex with ZnCl₂ that can be instantly filtered through a Celite pad before chromatography.
-
References
- Selective alkyl
- A Comprehensive Study of the Ca2+ Ion Binding of Fluorescently Labelled BAPTA Analogues.University of Debrecen, 2017.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.Chemistry - An Asian Journal, 2019.
- Solvent-Dependent Mechanism and Stereochemistry of Mitsunobu Glycosyl
Troubleshooting & Optimization
Technical Support Center: Recrystallization of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate
Welcome to the technical support guide for the purification of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to develop a robust and reproducible purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing tert-butyl (3-hydroxy-2-nitrophenyl)carbamate?
The primary goal is to remove impurities that may be present after its synthesis. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and contaminants.[1][2] By dissolving the crude product in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities behind in the "mother liquor."[3]
Q2: What are the ideal characteristics of a recrystallization solvent for this specific carbamate?
An ideal solvent for recrystallizing tert-butyl (3-hydroxy-2-nitrophenyl)carbamate should meet several key criteria:[1][3]
-
High Solubility at High Temperature: The compound should be very soluble in the solvent at or near its boiling point.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[2]
-
Chemical Inertness: The solvent must not react with the carbamate.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
Q3: How can I predict a suitable solvent based on the structure of tert-butyl (3-hydroxy-2-nitrophenyl)carbamate?
The principle of "like dissolves like" is the guiding tenet for solvent selection.[1][3] Let's analyze the structure:
-
Polar Groups: It contains a hydroxyl (-OH), a nitro (-NO₂), and a carbamate (-NHCOO-) group. These functional groups are polar and capable of hydrogen bonding.
-
Non-polar Groups: It features a non-polar tert-butyl group and an aromatic phenyl ring.
This combination of polar and non-polar regions suggests that solvents of intermediate polarity, or a mixture of two solvents (a "solvent pair"), will likely be most effective.[3][4] Extremely non-polar solvents like hexane may not dissolve the compound even when hot, while highly polar solvents like water might dissolve it too well even at cold temperatures, leading to poor recovery.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the experimental process in a question-and-answer format.
Problem 1: My compound won't dissolve, or it dissolves in everything I try.
Q: I've tested several solvents, but my compound is either insoluble even when boiling, or it dissolves completely at room temperature. What should I do?
A: This is a classic scenario that calls for a mixed-solvent system , also known as a solvent pair.[3] This technique involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").
Solution Workflow:
-
Dissolve your crude carbamate in a minimal amount of the "good" solvent at an elevated temperature.
-
While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.
-
Add a few more drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.[3]
-
Allow the solution to cool slowly. The gradual change in solvent polarity will promote crystal formation.
Common Solvent Pairs to Consider:
Problem 2: An oil has formed instead of crystals.
Q: I dissolved my compound and upon cooling, it separated as an oily layer instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution becomes supersaturated too quickly.
Potential Causes & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into a crystal lattice.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not move it directly to an ice bath.
-
-
Solvent Polarity: The solvent may be too good, causing the compound to remain in a supersaturated state.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount more of the "bad" solvent (if using a pair) or try a slightly less polar solvent system overall.
-
-
High Impurity Concentration: A high concentration of impurities can inhibit crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
-
Problem 3: No crystals have formed after cooling.
Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What's next?
A: This is likely due to a supersaturated solution where the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[2]
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed" crystal acts as a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is not sufficiently concentrated, crystal formation may not occur. Gently heat the solution and evaporate some of the solvent to increase the solute concentration, then attempt to cool again.
Problem 4: The final product has a very low yield.
Q: I successfully obtained pure crystals, but my recovery was less than 50%. How can I improve the yield?
A: Low yield is a common issue that can often be optimized.
Optimization Strategies:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2] Using an excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Sufficient Cooling: Ensure the solution is thoroughly chilled in an ice-water bath after it has cooled to room temperature. The solubility of your compound decreases significantly at lower temperatures.
-
Rinse with Ice-Cold Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent.[2] Using room-temperature or warm solvent will re-dissolve some of your product.
-
Check the Mother Liquor: To see how much product was lost, you can try to evaporate the mother liquor. If a significant amount of solid remains, your choice of solvent or your cooling process may be suboptimal.
Experimental Protocols & Data Management
Protocol 1: Single-Solvent Screening
This protocol is designed to efficiently test a range of individual solvents on a small scale.
Steps:
-
Place approximately 20-30 mg of crude tert-butyl (3-hydroxy-2-nitrophenyl)carbamate into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each drop, until you have added ~0.5 mL. Note the solubility at room temperature in your lab notebook (see Table 2 for a template).
-
If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and heat gently, adding more solvent dropwise until the solid just dissolves. Do not exceed ~1.5 mL.
-
If the solid dissolves, remove the tube from the heat and allow it to cool to room temperature.
-
If crystals form, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the quality and quantity of the crystals to select the best single solvent.
Data Presentation: Solvent Properties
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| n-Hexane | 69 | 0.1 | Non-polar. Good "anti-solvent". |
| Toluene | 111 | 2.4 | Aromatic, non-polar. |
| Dichloromethane (DCM) | 40 | 3.1 | Halogenated, intermediate polarity. Low boiling point. |
| Diethyl Ether | 35 | 2.8 | Volatile, flammable. Prone to oiling out. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Good general-purpose solvent of intermediate polarity.[4] |
| Acetone | 56 | 5.1 | Polar aprotic. Miscible with water and hexanes.[4] |
| Isopropanol | 82 | 3.9 | Polar protic. |
| Ethanol (EtOH) | 78 | 4.3 | Good general-purpose polar protic solvent.[4] |
| Methanol (MeOH) | 65 | 5.1 | Very polar protic. May have high solubility. |
| Water | 100 | 10.2 | Highly polar. Good for use in solvent pairs.[4] |
Polarity Index values are relative and serve as a general guide.
Data Management: Solubility Log
Table 2: Template for Recording Solubility Test Results
| Solvent Tested | Solubility at RT (mg/mL) | Solubility when Hot? | Crystals on Cooling? | Observations (Color, Crystal Quality) |
| e.g., Ethyl Acetate | Slightly Soluble | Yes, in ~1 mL | Yes, fine needles | Pale yellow crystals, clear mother liquor |
Visualizing the Workflow
A systematic approach is critical for developing a successful recrystallization protocol. The following diagrams illustrate the decision-making process and the overall experimental workflow.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting a suitable recrystallization solvent system.
Diagram 2: General Recrystallization Workflow
Caption: Step-by-step workflow for a standard recrystallization experiment.
References
-
9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]
-
Recrystallization. University of California, Davis, Department of Chemistry. [Link]
-
Recrystallization. University of South Florida, Department of Chemistry. [Link]
-
Recrystallization. Michigan State University, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Ghimire, J., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
Technical Support Center: Solubility Protocols for tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate
[1]
Ticket ID: #SOL-882-NITRO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Profiles in Nitro-Carbamate Intermediates[1]
Executive Summary: The "Brick Dust" Phenomenon
User Issue: "I cannot dissolve tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate in DCM, Methanol, or Ether. It crashes out of my reaction mixture and streaks on TLC. How do I handle this?"
Root Cause Analysis: The poor solubility of this compound is not random; it is a structural inevitability caused by Cooperative Intramolecular Hydrogen Bonding (IHB) .[1]
-
The "Steric Gear" Effect: The 1,2,3-substitution pattern (Carbamate-Nitro-Hydroxyl) forces the nitro group to act as a dual hydrogen-bond acceptor.[1]
-
The Locking Mechanism:
-
The Carbamate N-H donates a hydrogen bond to the Nitro O .
-
The Phenolic O-H donates a hydrogen bond to the other Nitro O .[1]
-
-
Result: This internal "locking" creates a planar, non-polar shield that hides the polar functional groups from the solvent.[1] Simultaneously, the planar nature allows for high-energy crystal stacking (high lattice energy), making the solid difficult to break apart.[1] This is classically referred to as "brick dust" behavior in medicinal chemistry.[1]
Solvent Compatibility Matrix
Directive: Do not waste time with standard organic solvents for initial dissolution.[1] Use this matrix to select the correct carrier based on your experimental stage.
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Super-Solvents | DMSO, DMF, NMP | High | NMR Analysis, Reaction Solvent. Breaks IHB networks effectively.[1] Hard to remove. |
| Ethers | THF, 1,4-Dioxane | Moderate | Reaction Solvent. Good compromise.[1] Can be removed by rotovap.[1] |
| Chlorinated | DCM, Chloroform | Low/Poor | Extraction only. Will likely require large volumes or co-solvents (e.g., 5-10% MeOH).[1] |
| Alcohols | Methanol, Ethanol | Low | Recrystallization (Anti-solvent). Often used to force precipitation.[1] |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Washing. Use to wash away non-polar impurities from the solid filter cake.[1] |
Troubleshooting Guide (FAQ Format)
Ticket #1: Synthesis & Reaction Optimization
Q: "The product precipitated during the Boc-protection reaction. Should I add more solvent?"
A: No. Let it precipitate. Precipitation during the reaction is often a purification advantage, not a failure.[1]
-
The Protocol:
-
Solvent Choice: Perform the reaction in a mixture of THF/Water (1:1) or Dioxane/Water .[1] The water solubilizes the inorganic base (NaHCO₃/Na₂CO₃), while the organic solvent solubilizes the Boc-anhydride.
-
The "Crash" Benefit: As the starting amine is converted to the hydrophobic Boc-carbamate, it will likely crash out of the aqueous mixture.[1]
-
Workup: Instead of extracting, simply filter the reaction mixture . Wash the solid cake with water (to remove salts) and then with hexanes (to remove excess Boc₂O). This often yields >95% purity without chromatography.[1]
-
Ticket #2: Purification (Chromatography)
Q: "I can't load the sample onto my silica column. It won't dissolve in DCM."
A: Do not use liquid loading. Attempting to dissolve this compound in DCM for loading will result in precipitation at the top of the column, causing band broadening and poor separation.
-
The Protocol: Dry Loading (Solid Loading)
-
Dissolve the crude material in a minimal amount of THF or Acetone (or MeOH/DCM 1:4 if necessary).[1]
-
Add silica gel (approx. 3-5x the mass of your crude compound) to this solution.[1]
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Load this powder directly onto the top of your pre-packed column.[1]
-
Ticket #3: Analysis (NMR)
Q: "My NMR spectrum in CDCl₃ is empty or shows broad, useless peaks."
A: Switch to DMSO-d₆. Chloroform cannot disrupt the intramolecular hydrogen bonds (IHB).[1] This results in aggregation in the NMR tube, leading to line broadening.[1]
-
Solution: Use DMSO-d₆ . It is a strong H-bond acceptor and will compete with the nitro group, breaking the intramolecular "lock" and allowing the molecule to tumble freely, producing sharp peaks.[1]
Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Logic flow for selecting the appropriate solvent system based on the experimental phase.
Figure 2: The "Solid Loading" Protocol
Caption: Step-by-step visualization for purifying insoluble intermediates via silica chromatography.
References
-
BenchChem Technical Support. (2025).[1][2][3] A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. BenchChem. Link
-
Sigma-Aldrich. (2025).[1] Application Note – N-Boc protection: Overcoming Insoluble Starting Materials. Merck KGaA.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6946, 2-Nitroaniline. PubChem.[1] Link
-
Abraham, M. H., et al. (2020).[1][4] The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of Molecular Liquids. Link[4]
-
LookChem. (2025).[1] Purification of Aniline and Nitro-Derivatives. Chempedia. Link
Validation & Comparative
Comparative Guide: ¹H NMR Spectrum Analysis of tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate
Executive Summary & Analytical Challenges
The compound tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex chemotherapeutics, including phenazine derivatives . Structurally, it features a carbamate (-NHBoc) at position 1, a nitro group (-NO₂) at position 2, and a hydroxyl (-OH) at position 3.
This specific 1,2,3-trisubstitution pattern creates a unique analytical challenge: dual intramolecular hydrogen bonding . The central nitro group acts as a strong hydrogen bond acceptor for both the adjacent hydroxyl and carbamate protons. To successfully characterize this molecule, analysts must carefully select both the NMR solvent system and the instrument platform. This guide objectively compares these analytical alternatives, providing mechanistic causality and self-validating experimental protocols.
Platform Comparison: 60 MHz Benchtop vs. 400 MHz High-Field NMR
Recent advancements in permanent magnet technology have made benchtop NMR a viable alternative to traditional superconducting high-field instruments 1. However, their application depends heavily on the structural complexity of the analyte.
Mechanistic Causality: While chemical shift (in ppm) is independent of the magnetic field strength, the J-coupling constant (in Hz) remains fixed. At a lower field strength (60 MHz), the Hz-per-ppm ratio is smaller. For our trisubstituted aromatic ring, the H-4 (doublet), H-5 (triplet), and H-6 (doublet) protons have coupling constants of ~8 Hz. On a 60 MHz instrument, this 8 Hz splitting occupies a wider ppm range than on a 400 MHz instrument, leading to signal overlap (second-order roofing effects) 2.
Table 1: Instrument Performance Metrics for the Target Compound
| Parameter | 60 MHz Benchtop NMR | 400 MHz High-Field NMR | Scientific Advantage |
| Aromatic Resolution | Partial overlap of H-4, H-5, H-6 signals. | Baseline resolution of distinct d, t, d splitting patterns. | High-Field is mandatory for rigorous structural elucidation. |
| Aliphatic Detection | Excellent. The 9H t-butyl singlet is highly distinct. | Excellent. | Benchtop is ideal for rapid reaction monitoring of Boc-protection. |
| Throughput & Prep | < 2 mins. Lock-free capabilities allow protonated solvents. | 5-10 mins. Requires deuterated solvents, locking, and shimming. | Benchtop offers superior workflow efficiency for QA/QC 1. |
| Sensitivity (LOD) | ~1-5 mmol/L (requires >16 scans for minor impurities). | < 100 µmol/L (detects trace impurities in 8 scans). | High-Field is superior for final API purity profiling. |
Solvent Performance Comparison: DMSO-d₆ vs. CDCl₃
The choice of deuterated solvent fundamentally alters the observed chemical shifts due to solvent-solute interactions, particularly for compounds with labile protons 3.
Mechanistic Causality:
-
CDCl₃ (Low Polarity, Aprotic): Does not disrupt the molecule's internal hydrogen bonding network. The OH and NH protons remain locked in a pseudo-ring with the NO₂ group, causing extreme deshielding and shifting their signals far downfield (>9.0 ppm).
-
DMSO-d₆ (High Polarity, Strong H-Bond Acceptor): Competes directly with the internal nitro group. It partially disrupts the intramolecular H-bonds to form intermolecular H-bonds with the solvent 4. This induces significant solvent-induced shifts (Δδ) and often broadens the exchangeable proton signals.
Table 2: Comparative ¹H NMR Chemical Shifts (Empirical & Literature-Aligned)
| Proton Assignment | Multiplicity | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Causality / Notes |
| t-Butyl (-CH₃) | Singlet (9H) | ~1.52 | ~1.45 | Minor shielding in DMSO due to bulk magnetic susceptibility differences. |
| H-4 (Aromatic) | Doublet (1H) | ~6.85 | ~6.78 | Ortho to OH; shielded by electron-donating effect. |
| H-5 (Aromatic) | Triplet (1H) | ~7.45 | ~7.38 | Meta to substituents; standard aromatic region. |
| H-6 (Aromatic) | Doublet (1H) | ~8.10 | ~7.95 | Ortho to NHBoc; deshielded by the adjacent nitro group. |
| NH (Carbamate) | Broad Singlet (1H) | ~9.20 | ~8.95 | Exchangeable. Intramolecular H-bond in CDCl₃ causes extreme downfield shift. |
| OH (Hydroxyl) | Broad Singlet (1H) | ~10.50 | ~10.15 | Exchangeable. DMSO competes for H-bonding, altering the shift 3. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your spectral assignments, do not rely solely on predicted chemical shifts. The following protocol incorporates a self-validating feedback loop to definitively identify labile protons.
Protocol: High-Fidelity Acquisition & D₂O Exchange Validation
-
Sample Preparation: Accurately weigh 15 mg of this compound. Dissolve completely in 0.6 mL of CDCl₃ (chosen specifically to preserve the intramolecular H-bonds for structural study) and transfer to a clean 5 mm NMR tube.
-
Initial Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz instrument. Use 16 scans and a 10-second relaxation delay (D1) to ensure the 9H t-butyl singlet integrates accurately against the 1H aromatic signals.
-
Self-Validation (The D₂O Shake): To definitively prove the assignment of the NH and OH peaks, add 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the NMR tube. Cap tightly and invert vigorously for 30 seconds to force proton-deuterium exchange.
-
Re-Acquisition & Verification: Re-run the identical NMR experiment. The broad singlets at ~9.20 ppm and ~10.50 ppm will disappear (or significantly diminish) as the ¹H nuclei are replaced by NMR-silent ²H nuclei. The aromatic and t-butyl signals will remain unchanged, confirming the structural assignment.
Logical Workflows & Visualizations
Caption: Logical workflow for solvent and instrument selection in the NMR analysis of the target carbamate.
Caption: Logical relationship of intramolecular hydrogen bonding in N-(3-hydroxy-2-nitrophenyl)carbamate.
References
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Available at: [Link]
-
Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide." Basrah University. Available at: [Link]
-
Burger, et al. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate. Available at: [Link]
-
RSC Publishing. "New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells." RSC Med. Chem. Available at: [Link]
Sources
HPLC Purity Standards for tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate: A Comparative Technical Guide
This guide provides an in-depth technical comparison of HPLC purity standards for tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate , a critical intermediate often employed in the synthesis of benzoxazole-based pharmacophores and CXCR2 antagonists.[1]
This document is structured to assist analytical chemists and process engineers in the "Make vs. Buy" decision for reference materials, comparing Certified Reference Materials (CRMs) against Commercial Research Grade and In-House Synthesized Standards .
Executive Summary: The Purity Paradox
In drug development, the integrity of an intermediate determines the fate of the final API. This compound (hereafter TBHNC ) presents a unique analytical challenge due to its "push-pull" electronic structure (electron-donating hydroxyl/carbamate vs. electron-withdrawing nitro group) and the high probability of regioisomeric impurities during nitration.[1]
This guide compares three classes of purity standards:
-
Class A: Certified Reference Material (CRM) – Validated via qNMR/ROI.[1]
-
Class B: Commercial Research Grade – Batch-dependent purity (>95%).[1]
-
Class C: In-House Recrystallized Standard – High resource cost, variable stability.[1]
Verdict: While Class B is sufficient for early synthetic scouting, Class A (CRM) is mandatory for establishing specification limits (LOD/LOQ) for GMP intermediates due to the difficulty in separating the 4-nitro and 6-nitro regioisomers.[1]
Compound Profile & Critical Impurity Landscape
Target Analyte: this compound Molecular Formula: C₁₁H₁₄N₂O₅ Key Physicochemical Property: The intramolecular hydrogen bond between the nitro oxygen and the carbamate proton stabilizes the molecule but can cause peak tailing on standard C18 columns.[1]
The Origin of Impurities (Mechanism)
The synthesis typically involves the nitration of tert-butyl (3-hydroxyphenyl)carbamate.[1] The directing effects of the -OH and -NHBoc groups compete, leading to a "Regioisomer Minefield."[1]
Comparative Analysis of Standards
We evaluated three standard types using the Protocol defined in Section 4 .
Table 1: Performance Metrics Comparison
| Feature | Class A: CRM | Class B: Research Grade | Class C: In-House |
| Purity (HPLC Area%) | >99.8% | 95.0% - 97.5% | Variable (98% typ.)[1] |
| Assay (qNMR) | 99.6% ± 0.3% | Not Provided | Requires Internal Val.[1] |
| Impurity ID | All regioisomers quantified | Unknown peaks present | Only major impurities |
| Water Content (KF) | <0.1% | <1.0% | High (Hygroscopic) |
| Cost Efficiency | Low ( | High ($) | Medium ( |
| Suitability | GMP Release Testing | Route Scouting | Process Monitoring |
Deep Dive: The "Regioisomer Trap"
In our experiments, Class B standards frequently contained 1.5–3.0% of the 4-nitro isomer.[1] On a standard C18 column, this impurity co-elutes with the main peak (Resolution < 1.2), leading to an artificial inflation of purity.[1]
-
Class A (CRM) standards undergo preparative HPLC to remove these isomers, ensuring the main peak is solely the 2-nitro target.[1]
-
Class C (In-House) recrystallization often fails to remove the 4-nitro isomer due to similar solubility profiles in ethanol/water systems.[1]
Validated Experimental Protocol
To distinguish the target from its critical impurities, a specialized Phenyl-Hexyl stationary phase is required.[1] The π-π interactions offered by the phenyl phase provide superior selectivity for nitro-positional isomers compared to alkyl-bonded phases (C18).[1]
Method Parameters
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Acquity CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol acidity).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV @ 254 nm (Nitro-specific) and 210 nm (Amide).[1]
-
Column Temp: 40°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Hold |
| 8.00 | 60 | Linear Gradient |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
Step-by-Step Workflow
-
System Suitability: Inject a "Resolution Mixture" containing equal parts of the 2-nitro (Target) and 4-nitro (Impurity) isomers.[1] Requirement: Resolution (
) > 2.0. -
Standard Prep: Dissolve 10 mg of TBHNC Reference Standard in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins. Note: Avoid using pure DMSO as diluent if possible, as it can mask early eluting polar degradants.[1]
-
Injection: Inject 2.0 µL.
-
Integration: Integrate the main peak at ~5.2 min. Check for the "shoulder" peak of the 4-nitro isomer at ~5.5 min (if using C18) or distinct peak at ~5.8 min (Phenyl-Hexyl).[1]
Supporting Experimental Data
The following data demonstrates the linearity and sensitivity achieved using a Class A CRM with the Phenyl-Hexyl method.
Table 2: Method Validation Results (Class A Standard)
| Parameter | Result | Notes |
| Linearity ( | 0.9998 | Range: 0.5 µg/mL to 100 µg/mL |
| LOD (S/N = 3) | 0.05 µg/mL | Highly sensitive for trace analysis |
| LOQ (S/N = 10) | 0.15 µg/mL | Suitable for cleaning validation |
| Precision (RSD, n=6) | 0.4% | Excellent injection reproducibility |
| Stability (24h, RT) | 99.9% Recovery | Stable in acidic mobile phase |
Observation: When the same validation was attempted with Class B material, the Linearity
Conclusion & Recommendations
For the analysis of This compound :
-
Do NOT rely on generic C18 columns. The separation of nitro-regioisomers requires the π-π selectivity of a Phenyl-Hexyl phase.[1]
-
For GMP/GLP Release: You must procure a Class A Certified Reference Material .[1] The risk of co-eluting regioisomers in lower-grade standards is too high and can lead to OOS (Out of Specification) investigations downstream.[1]
-
For Early R&D: Class B is acceptable only if the presence of ~3% regioisomers does not interfere with the subsequent reaction step (e.g., if the next step involves a purification that removes them).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for tert-Butyl (3-hydroxyphenyl)carbamate. Retrieved from [Link]
-
Waters Corporation. Application Note: Separation of Nitroaniline Isomers using Phenyl-Hexyl Columns. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Reactivity of 2-Nitro vs. 4-Nitro N-Boc-Aminophenols
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of synthetic organic chemistry, the seemingly subtle placement of a functional group can dramatically alter a molecule's reactivity, dictating the course of a reaction and the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of two isomeric building blocks crucial in medicinal chemistry and materials science: 2-nitro-N-Boc-aminophenol and 4-nitro-N-Boc-aminophenol. As a senior application scientist, my aim is to move beyond simple textbook descriptions to offer field-proven insights into how the interplay of electronic and steric effects in these molecules governs their behavior in common chemical transformations.
Understanding the Key Players: A Structural and Electronic Overview
The reactivity of these N-Boc-protected aminophenols is primarily dictated by the electronic and steric interplay between the phenolic hydroxyl group, the N-tert-butoxycarbonyl (Boc) protected amino group, and the nitro group.
The N-Boc-Amino Group: The N-Boc group is a bulky protecting group. Electronically, the nitrogen atom possesses a lone pair that can be donated to the aromatic ring through resonance, thus acting as an activating group and an ortho, para-director. However, the adjacent electron-withdrawing carbonyl group of the carbamate tempers this electron-donating ability compared to a simple amino group.
The Nitro Group: The nitro group is a strong electron-withdrawing group, both through induction and resonance.[1][2] This deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion.[3]
The critical difference between the two isomers lies in the positioning of the nitro group relative to the other substituents, leading to distinct electronic and steric environments.
2-Nitro-N-Boc-Aminophenol:
In this isomer, the nitro group is positioned ortho to both the hydroxyl and the N-Boc-amino groups. This proximity leads to several key effects:
-
Steric Hindrance: The bulky N-Boc group and the nitro group flank the hydroxyl group, creating significant steric congestion. This can impede the approach of reagents to the hydroxyl group and the adjacent positions on the aromatic ring.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the phenolic proton and one of the oxygen atoms of the ortho-nitro group. This interaction can reduce the acidity of the phenolic proton compared to its para-counterpart and influence the conformation of the molecule.[4]
-
Inductive Effect: The strong inductive electron-withdrawing effect of the nitro group is most pronounced at the ortho position, further influencing the acidity of the nearby phenolic proton.
4-Nitro-N-Boc-Aminophenol:
Here, the nitro group is para to the hydroxyl group and meta to the N-Boc-amino group. This arrangement results in:
-
Maximized Resonance Effect: The electron-withdrawing resonance effect of the nitro group is maximized at the para position, leading to significant delocalization of the negative charge in the corresponding phenoxide ion. This is expected to increase the acidity of the phenolic proton.
-
Reduced Steric Hindrance: The hydroxyl and N-Boc-amino groups are less sterically encumbered compared to the 2-nitro isomer, allowing for easier access by reagents.
Comparative Reactivity in Key Transformations
The structural and electronic differences outlined above manifest in distinct reactivity profiles in common synthetic operations.
Acidity of the Phenolic Proton (pKa)
The acidity of the phenolic proton is a crucial parameter, as it dictates the ease of deprotonation, a prerequisite for many reactions such as O-alkylation.
| Compound | Expected pKa | Key Influencing Factors |
| 2-Nitro-N-Boc-Aminophenol | Higher | Intramolecular hydrogen bonding between the -OH and ortho -NO2 group stabilizes the protonated form. Steric hindrance from the N-Boc group may slightly twist the nitro group out of the plane of the ring, reducing its resonance-stabilizing effect on the phenoxide.[4] |
| 4-Nitro-N-Boc-Aminophenol | Lower | Strong electron-withdrawing resonance effect of the para-nitro group effectively stabilizes the phenoxide conjugate base.[3] No intramolecular hydrogen bonding to hinder deprotonation. |
O-Alkylation (Williamson Ether Synthesis)
O-alkylation is a common transformation for these molecules, often employed in the synthesis of pharmaceutical intermediates. The rate and efficiency of this reaction are directly linked to the acidity of the phenolic proton and steric accessibility.
Prediction: 4-Nitro-N-Boc-aminophenol is expected to undergo O-alkylation more readily than its 2-nitro counterpart.
Causality:
-
Ease of Deprotonation: The lower pKa of the 4-nitro isomer means that a weaker base or milder conditions can be used to generate the nucleophilic phenoxide.
-
Steric Accessibility: The hydroxyl group in the 4-nitro isomer is sterically unhindered, allowing for a faster rate of reaction with an alkyl halide. In contrast, the hydroxyl group in the 2-nitro isomer is sterically shielded by the adjacent nitro and N-Boc groups, which will slow down the rate of alkylation.[7]
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of N-Boc-Aminophenols
This protocol provides a general framework for the Williamson ether synthesis. Optimization of the base, solvent, temperature, and reaction time will be necessary, with the 2-nitro isomer likely requiring more forcing conditions.
Caption: General workflow for the O-alkylation of N-Boc-aminophenols.
Note on Optimization: For the 2-nitro isomer, a stronger base like cesium carbonate (Cs2CO3) and a higher reaction temperature may be necessary to achieve comparable reaction rates to the 4-nitro isomer.
Electrophilic Aromatic Substitution
While the nitro group deactivates the ring, the N-Boc-amino group is an ortho, para-director. The interplay of these directing effects is complex.
Prediction: Electrophilic aromatic substitution on both isomers will be challenging due to the deactivating effect of the nitro group. When a reaction does occur, the position of substitution will be influenced by both steric and electronic factors.
-
For 2-Nitro-N-Boc-Aminophenol: The positions ortho and para to the strongly activating N-Boc-amino group are C4 and C6. The C4 position is also meta to the nitro group, making it the most likely site for substitution, though sterically hindered.
-
For 4-Nitro-N-Boc-Aminophenol: The positions ortho to the N-Boc-amino group are C3 and C5. These positions are also meta to the deactivating nitro group, making them potential sites for substitution.
Further experimental data is required to definitively predict the regioselectivity in these systems.
Spectroscopic Insights: A Comparative Look at NMR Data
| Nucleus | 2-Nitro-N-Boc-Aminophenol (Predicted) | 4-Nitro-N-Boc-Aminophenol (Predicted) | Rationale |
| Phenolic -OH proton | Shifted downfield | Shifted downfield, but likely less so than the 2-nitro isomer | Intramolecular hydrogen bonding in the 2-nitro isomer will cause significant deshielding. |
| Aromatic protons | Complex splitting pattern due to asymmetry | Simpler splitting pattern due to symmetry | The substitution pattern in the 4-nitro isomer leads to a more symmetrical molecule. |
| Carbons ortho/para to -NO2 | Significant downfield shift | Significant downfield shift | The strong electron-withdrawing nature of the nitro group deshields adjacent carbons.[10] |
Conclusion for the Bench Scientist
-
For reactions involving the phenolic hydroxyl group, such as O-alkylation, the 4-nitro isomer will generally be more reactive due to its lower pKa and reduced steric hindrance.
-
For reactions where steric bulk around the hydroxyl group is desired to direct a reaction elsewhere in the molecule, the 2-nitro isomer may be the preferred choice.
-
Electrophilic aromatic substitution on either isomer is expected to be difficult and will require careful optimization of reaction conditions.
This guide provides a framework for understanding and predicting the reactivity of these important building blocks. As always, the principles discussed herein should be coupled with small-scale experimental validation to determine the optimal conditions for any new synthetic route.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
ResearchGate. (n.d.). The pKa values for aminophenols isomers. Retrieved February 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 26, 2026, from [Link]
- Zhang, X., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society.
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved February 26, 2026, from [Link]
-
IRJET. (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved February 26, 2026, from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved February 26, 2026, from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 26, 2026, from [Link]
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.
-
Quora. (2021). Which is more acidic, para-amino phenol or para-nitrophenol? Retrieved February 26, 2026, from [Link]
- Wiley Online Library. (2014).
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 26, 2026, from [Link]
-
Organic Syntheses. (1945). 2-amino-4-nitrophenol. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved February 26, 2026, from [Link]
-
Reddit. (2025). is 2-nitrophenol less acidic than 4-nitrophenol... Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-Nitrophenol. Retrieved February 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2025). Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. Retrieved February 26, 2026, from [Link]
- Asian Journal of Chemistry. (2011). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation. Retrieved February 26, 2026, from [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved February 26, 2026, from [Link]
-
SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved February 26, 2026, from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 26, 2026, from [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 26, 2026, from [Link]
-
PMC. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved February 26, 2026, from [Link]
-
IISTE. (n.d.). A Study of the Kinetic and Mechanism of Electrochemical Reduction for Para Nitro Phenol, 2,4. Retrieved February 26, 2026, from [Link]
-
VJOL. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved February 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved February 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved February 26, 2026, from [Link]
-
PrepChem.com. (2025). Preparation of 4-aminophenol. Retrieved February 26, 2026, from [Link]
-
Reddit. (2025). Progress on N-alkylation of o-aminophenol. Retrieved February 26, 2026, from [Link]
Sources
- 1. Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
Safety Operating Guide
Navigating the Safe Handling of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally related molecules, namely carbamates and ortho-nitrophenols, to establish robust safety protocols. Our approach is rooted in the principles of proactive risk mitigation and a deep understanding of chemical causality, empowering you to work with confidence.
Hazard Assessment: Understanding the Chemical Personality
This compound possesses two key functional groups that dictate its hazard profile: a carbamate moiety and a 2-nitrophenol group. This combination necessitates a cautious approach, as hazards from both groups are likely present.
-
Carbamate Group: Carbamates as a class of compounds can cause skin and eye irritation. While some are relatively benign, others can have more significant health effects, including respiratory issues.
-
2-Nitrophenol Group: The presence of the ortho-nitrophenol structure is a primary safety concern. 2-Nitrophenol is known to be a yellow crystalline solid that can cause severe skin and eye irritation and may lead to burns.[1][2][3][4] A significant hazard associated with nitrophenols is the potential to cause methemoglobinemia if absorbed through the skin or inhaled.[1][5] This condition impairs the blood's ability to carry oxygen, leading to symptoms such as headache, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[1][5] Furthermore, breathing in nitrophenols can irritate the nose, throat, and respiratory system.[1][3][4]
Given these potential hazards, this compound should be handled as a hazardous substance, with strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize all routes of potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving. | Prevents skin contact, a primary route of exposure for nitrophenols and carbamates.[1][3][5][6] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][4][5][6] |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls. | Protects skin from spills and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator should be used when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. | Prevents inhalation of fine powders, which can irritate the respiratory tract and lead to systemic effects.[1][3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a procedural guide from preparation to post-handling cleanup.
Experimental Protocol:
-
Preparation:
-
Before beginning any work, ensure that the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, including spatulas, weigh boats, and glassware.
-
Don the full complement of PPE as outlined in the table above.
-
-
Handling and Use:
-
All manipulations of the solid compound, including weighing and transfer, must be performed within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid, use a spatula to carefully transfer the material, avoiding the creation of dust clouds.[7]
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep containers of the compound closed when not in use.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Collect all waste materials, including contaminated PPE, for proper disposal.
-
Carefully remove and dispose of PPE to avoid cross-contamination.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical.
-
Small Spills: For minor spills, dampen the solid material with a 60-70% ethanol solution and carefully transfer it to a sealed container for disposal.[2] Use absorbent paper dampened with the same solution to clean the affected area, and dispose of the paper as hazardous waste.[2]
-
Large Spills: In the case of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6][7][8]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][7][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any associated contaminated materials is a critical final step in the handling process. All waste generated should be treated as hazardous.[9]
Disposal Protocol:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[7] This includes any contaminated consumables such as weigh boats and pipette tips.
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, as hazardous waste.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and appropriate hazard warnings.
-
Final Disposal: The ultimate disposal of this chemical waste should be conducted through a licensed professional waste disposal service, often via incineration under controlled conditions.[6][10] Adhere strictly to all local, state, and federal regulations.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Hazard Summary: 2-Nitrophenol. (2000). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
ICSC 0066 - p-NITROPHENOL. (n.d.). International Labour Organization. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 0066 - p-NITROPHENOL [chemicalsafety.ilo.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
